molecular formula C44H56N2O11 B3342315 5-O-(4-Nitrobenzoyl)moxidectin CAS No. 174756-99-1

5-O-(4-Nitrobenzoyl)moxidectin

Cat. No.: B3342315
CAS No.: 174756-99-1
M. Wt: 788.9 g/mol
InChI Key: DBSLHJSUKGSWRA-ACNUJRTCSA-N
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Description

5-O-(4-Nitrobenzoyl)moxidectin: is a chemical compound with the molecular formula C44H56N2O11 and a molecular weight of 788.92 g/mol . It is a derivative of moxidectin, a milbemycin endectocide used primarily for its antiparasitic properties . This compound is characterized by the presence of a 4-nitrobenzoyl group attached to the moxidectin molecule, which may influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-O-(4-Nitrobenzoyl)moxidectin typically involves the esterification of moxidectin with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct . The reaction conditions often include anhydrous solvents like dichloromethane or chloroform to ensure the purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters, including temperature, pressure, and solvent purity, to achieve high yields and consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 5-O-(4-Nitrobenzoyl)moxidectin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-O-(4-aminobenzoyl)moxidectin .

Properties

IUPAC Name

[(1R,4S,4'E,5'S,6R,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-24-hydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-21-yl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H56N2O11/c1-25(2)18-28(5)38-30(7)37(45-52-8)23-43(57-38)22-35-21-34(56-43)17-12-27(4)19-26(3)10-9-11-32-24-53-40-39(29(6)20-36(42(48)54-35)44(32,40)49)55-41(47)31-13-15-33(16-14-31)46(50)51/h9-16,18,20,25-26,30,34-36,38-40,49H,17,19,21-24H2,1-8H3/b10-9+,27-12+,28-18+,32-11+,45-37+/t26-,30-,34+,35-,36-,38+,39+,40+,43-,44+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSLHJSUKGSWRA-ACNUJRTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CCC2CC(CC3(O2)CC(=NOC)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]\1C/C(=C/C[C@@H]2C[C@@H](C[C@@]3(O2)C/C(=N\OC)/[C@@H]([C@H](O3)/C(=C/C(C)C)/C)C)OC(=O)[C@@H]4C=C([C@H]([C@@H]5[C@]4(/C(=C/C=C1)/CO5)O)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-])C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H56N2O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

788.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174756-99-1
Record name 5-O-(4-Nitrobenzoyl)moxidectin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174756991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-O-(4-NITROBENZOYL)MOXIDECTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45ZLG4311I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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